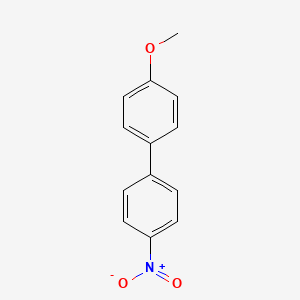

4-Methoxy-4'-nitrobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIINENVMPWGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456238 | |

| Record name | 4-Methoxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-90-0 | |

| Record name | 4-Methoxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-4'-nitrobiphenyl: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 4-Methoxy-4'-nitrobiphenyl, a key intermediate in organic synthesis with significant potential in materials science and drug discovery. We will delve into its chemical and physical properties, explore its synthesis via modern cross-coupling methodologies, and discuss its current and potential applications for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

This compound, also known by its alternative name 4-(4'-Nitrophenyl)anisole, is a biphenyl derivative functionalized with a methoxy group and a nitro group at the para positions of the two phenyl rings.[1] This substitution pattern imparts specific electronic and structural properties that make it a valuable building block in the synthesis of more complex molecules.

Chemical Identity and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 2143-90-0 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.24 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange powder/crystal | [3] |

| Melting Point | 110 °C | [3] |

| Boiling Point | 376.0 ± 25.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water, slightly soluble in alcohol and ether, soluble in organic solvents. | [4] |

Synthesis of this compound: A Tale of Two Couplings

The construction of the biaryl scaffold of this compound is most effectively achieved through palladium- or copper-catalyzed cross-coupling reactions. The two most prominent methods, the Suzuki-Miyaura coupling and the Ullmann condensation, offer distinct advantages and are discussed in detail below.

Suzuki-Miyaura Coupling: The Palladium-Catalyzed Workhorse

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves the cross-coupling of an organoboron compound (a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

A potential synthetic route to this compound via a Suzuki-Miyaura coupling is the reaction of 4-methoxyphenylboronic acid with 1-halo-4-nitrobenzene (where halo is typically bromo or iodo).

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol based on established methods for Suzuki-Miyaura couplings.[5][6]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenylboronic acid (1.2 equivalents), 1-iodo-4-nitrobenzene (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Ullmann Condensation: A Classic Copper-Mediated Approach

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, and can also be adapted for the synthesis of biaryls. This reaction involves the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine. For biaryl synthesis, a copper-catalyzed homo-coupling of an aryl halide or a cross-coupling can be employed.

A plausible, though less common, Ullmann-type approach for this compound could involve the coupling of 4-iodoanisole and 1-bromo-4-nitrobenzene in the presence of a copper catalyst.

Caption: Ullmann-type reaction for this compound synthesis.

Experimental Protocol: A Conceptual Ullmann Condensation

The following is a conceptual protocol, as specific literature for this exact transformation via Ullmann coupling is less prevalent than for Suzuki-Miyaura.

-

Reaction Setup: In a reaction vessel, combine 4-iodoanisole (1.0 equivalent), 1-bromo-4-nitrobenzene (1.0 equivalent), a copper catalyst such as copper(I) iodide (CuI, 10-20 mol%), and optionally a ligand like 1,10-phenanthroline.

-

Solvent and Base: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and a base like potassium carbonate.

-

Reaction Conditions: Heat the mixture to a high temperature (often >150 °C) for an extended period (12-48 hours).

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The product is then purified by chromatography.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in both the methoxy-substituted and nitro-substituted rings, as well as a singlet for the methoxy group's protons. A supporting information document for a research paper provides the ¹H NMR spectrum of this compound synthesized from 4-methoxyphenylboronic acid and 4-nitro-1-iodobenzene.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary and protonated carbons of the biphenyl core, as well as the methoxy carbon. The same supporting information document also contains the ¹³C NMR spectrum.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the methoxy group, the aromatic C=C stretching, and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. PubChem indicates the availability of GC-MS data.[2]

Applications in Research and Development

This compound serves as a crucial intermediate in various fields due to its versatile chemical nature.

Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a common motif in many biologically active compounds. The methoxy and nitro groups on this compound can be further manipulated to synthesize a variety of derivatives for screening in drug discovery programs. The nitro group, for instance, can be readily reduced to an amine, which can then be further functionalized.

Materials Science

Biphenyl derivatives are of great interest in materials science, particularly in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials. The rigid biphenyl core of this compound provides a good foundation for the synthesis of molecules with desirable optical and electronic properties. Some suppliers categorize this compound under "Photonic and Optical Materials," suggesting its use in this area.[8]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through modern cross-coupling reactions like the Suzuki-Miyaura coupling, providing a reliable route to this important building block. With applications spanning from the synthesis of potentially bioactive molecules to the development of novel materials, a thorough understanding of its properties and synthesis is essential for researchers in organic chemistry, medicinal chemistry, and materials science.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C13H11NO3 | CID 11128079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2143-90-0 [chemicalbook.com]

- 4. 4-METHOXY-2-NITRO-BIPHENYL [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. calpaclab.com [calpaclab.com]

- 9. echemi.com [echemi.com]

4-Methoxy-4'-nitrobiphenyl IUPAC name and synonyms

An In-depth Technical Guide to 4-Methoxy-4'-nitrobiphenyl: Synthesis, Properties, and Applications

Chemical Identity and Core Properties

This compound is a substituted biphenyl compound featuring a methoxy group and a nitro group at the para positions of the two phenyl rings. This substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in various fields of chemical synthesis.

IUPAC Name and Synonyms

The systematic identification of a chemical compound is critical for unambiguous communication in research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methoxy-4-(4-nitrophenyl)benzene [1]. However, it is commonly known by several synonyms in commercial and academic literature.

| Identifier Type | Value |

| IUPAC Name | 1-methoxy-4-(4-nitrophenyl)benzene[1] |

| CAS Number | 2143-90-0[1][2][3] |

| Common Synonyms | This compound[1][2] |

| 4-Nitro-4'-methoxybiphenyl[2] | |

| 4-(4'-Nitrophenyl)anisole[2][3][4] | |

| 1-(4-methoxyphenyl)-4-nitrobenzene[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, reactivity, and application. These properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| Appearance | Light yellow to orange powder/crystal | [2] |

| Melting Point | 110 °C | [2] |

| Boiling Point | 376.0±25.0 °C (Predicted) | [2] |

| Density | 1.202±0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Methodologies: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold is the central challenge in synthesizing this compound. Among the various carbon-carbon bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly efficient and widely adopted method due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of its precursors.[5][6][7]

Mechanistic Rationale and Experimental Choice

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate, catalyzed by a Palladium(0) complex.[7][8] For the synthesis of this compound, the logical disconnection points to 4-methoxyphenylboronic acid and a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) as the coupling partners.

Why this choice?

-

Reactivity: Aryl iodides are generally more reactive than bromides in the oxidative addition step, often leading to faster reactions and higher yields.

-

Functional Group Tolerance: The Palladium catalyst system is tolerant of both the electron-donating methoxy group and the electron-withdrawing nitro group, preventing unwanted side reactions. This is a significant advantage over harsher coupling methods.

-

Self-Validation: The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting materials and the appearance of the higher Rf product. The purity of the final product is readily confirmed by NMR spectroscopy and melting point analysis.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for the synthesis.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.[7][9]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-iodonitrobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. Degassing is crucial as oxygen can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

-

Workup: After the reaction mixture has cooled to room temperature, dilute it with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine). This removes the base and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure this compound as a yellow solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 8.25 - 8.30 | Doublet | 2H | Protons ortho to -NO₂ |

| Aromatic | 7.68 - 7.75 | Doublet | 2H | Protons meta to -NO₂ |

| Aromatic | 7.55 - 7.62 | Doublet | 2H | Protons ortho to -OCH₃ |

| Aromatic | 6.98 - 7.05 | Doublet | 2H | Protons meta to -OCH₃ |

| Methoxy | ~3.88 | Singlet | 3H | -OCH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |

| Aromatic | ~160 | C-OCH₃ |

| Aromatic | ~147 | C-NO₂ |

| Aromatic | ~146 | Quaternary C |

| Aromatic | ~131 | Quaternary C |

| Aromatic | ~129 | CH |

| Aromatic | ~127 | CH |

| Aromatic | ~124 | CH |

| Aromatic | ~115 | CH |

| Methoxy | ~55.5 | -OCH₃ |

| (Note: Expected shifts are based on typical values for substituted biphenyls and data from similar syntheses[9][10]) |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate in multi-step syntheses.[2]

-

Synthetic Intermediate: Its primary value lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 4-amino-4'-methoxybiphenyl is a key precursor for synthesizing more complex molecules, including pharmaceuticals, dyes, and polymers.

-

Drug Discovery: The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] The ability to introduce an amine via the nitro group allows for the subsequent formation of amides, sulfonamides, and other functionalities essential for modulating biological activity and pharmacokinetic properties. While not a drug itself, it serves as a building block for creating libraries of novel compounds for screening.[12]

-

Material Science: Substituted biphenyls are foundational components of liquid crystals. The rod-like shape and polarized nature of molecules like this compound are prerequisites for forming liquid crystalline phases, although more complex structures are typically required for practical applications.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The information is based on data for the compound and related aromatic nitro compounds.[13][14][15]

-

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

This substance may be carcinogenic to humans, and exposure should be minimized.[15]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.

-

Respiratory Protection: Use only in a certified chemical fume hood. If handling large quantities or if a fume hood is unavailable, a NIOSH/MSHA-approved respirator is necessary.

-

-

First Aid Measures: [14]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong reducing agents.[15]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

- 1. This compound | C13H11NO3 | CID 11128079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2143-90-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. ICSC 1395 - 4-NITROBIPHENYL [chemicalsafety.ilo.org]

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methoxy-4'-nitrobiphenyl

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-4'-nitrobiphenyl is a well-characterized synthetic intermediate, yet its specific biological activities remain largely unexplored in dedicated studies. This technical guide addresses this gap by providing a predictive analysis of its potential therapeutic value. By dissecting the molecule into its core functional components—the biphenyl scaffold, the methoxy (-OCH₃) group, and the nitro (-NO₂) group—we extrapolate potential biological activities based on established structure-activity relationships (SAR) of analogous compounds. This document outlines the probable anticancer and antimicrobial properties, discusses the mechanistic implications of its chemical structure, and presents foundational experimental protocols for empirical validation. The goal is to furnish researchers and drug development professionals with a robust, evidence-based framework to initiate and guide future investigation into this promising compound.

Introduction and Physicochemical Profile

This compound is a biphenyl derivative distinguished by a methoxy group on one phenyl ring and a nitro group on the other, both at the para (4') position. While its utility as a building block in organic synthesis is established, its direct biological applications have not been a significant focus of research. However, the constituent moieties are well-known pharmacophores, suggesting a high probability of latent biological activity. This guide synthesizes data from related chemical classes to build a predictive model of its therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | PubChem |

| Molecular Weight | 229.23 g/mol | PubChem |

| CAS Number | 2143-90-0 | PubChem |

| Appearance | White crystalline solid | Smolecule |

| Solubility | Soluble in common organic solvents | Smolecule |

| IUPAC Name | 1-(4-methoxyphenyl)-4-nitrobenzene | PubChem |

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

The potential bioactivity of this compound can be logically inferred by examining its three key structural components.

2.1 The Biphenyl Scaffold

The biphenyl core provides a semi-rigid backbone that is prevalent in many biologically active molecules. This structure allows for specific spatial orientations of its substituents, facilitating interactions with biological targets like enzyme active sites or protein receptors. In many anticancer agents, the biphenyl moiety is crucial for establishing potent activity.[1][2]

2.2 The Methoxy (-OCH₃) Group: Modulator of Potency and Pharmacokinetics

The methoxy group is a ubiquitous substituent in medicinal chemistry, known to significantly influence a molecule's pharmacological profile.[3][4] Its key contributions include:

-

Enhanced Target Binding: As a hydrogen bond acceptor, the oxygen atom can form crucial interactions with amino acid residues in a target protein, thereby increasing binding affinity.[5]

-

Improved Metabolic Stability: Compared to a hydroxyl group, the methoxy group is less susceptible to rapid phase II metabolism (glucuronidation), potentially leading to a longer biological half-life.

-

Modulation of Physicochemical Properties: On an aromatic ring, the methoxy group has a near-neutral effect on lipophilicity, allowing for potency to be increased without the negative consequences associated with high lipophilicity (e.g., poor solubility, off-target toxicity).[5] Its presence is often associated with enhanced anticancer and antioxidant activities in various molecular scaffolds.[6]

2.3 The Nitro (-NO₂) Group: A Prodrug and Cytotoxicity Driver

The nitroaromatic group is a powerful electron-withdrawing moiety that is a well-known "privileged structure" in the design of antimicrobial and anticancer agents.[7][8] Its biological effects are multifaceted:

-

Bioreductive Activation (Prodrug Potential): The nitro group is often inactive in its native state but can be enzymatically reduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and anaerobic bacterial environments.[9][10] This reduction, catalyzed by nitroreductase enzymes, proceeds through a series of highly reactive intermediates, including nitroso and hydroxylamine species.[11][12] These intermediates can damage DNA, proteins, and other cellular macromolecules, leading to targeted cell death.[8][10]

-

Induction of Oxidative Stress: The single-electron reduction of the nitro group can form a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to O₂, generating a superoxide anion (O₂⁻) and regenerating the parent nitro compound. This "futile cycle" of reduction and re-oxidation leads to a massive buildup of reactive oxygen species (ROS), inducing severe oxidative stress and cytotoxicity.[11][12]

-

Toxicity Concerns: The same mechanisms that confer therapeutic activity can also lead to toxicity. Nitroaromatic compounds are associated with mutagenicity and carcinogenicity, necessitating careful toxicological evaluation.[7][13]

Predicted Biological Activities and Mechanistic Hypotheses

Based on the SAR analysis, this compound is predicted to exhibit two primary biological activities: anticancer and antimicrobial.

3.1 Potential Anticancer Activity

Many biphenyl derivatives substituted with methoxy groups have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][14] The addition of a nitro group suggests a strong potential for hypoxia-selective cytotoxicity.

Hypothesized Mechanism: In the hypoxic core of solid tumors, tumor-associated nitroreductases could reduce the nitro group of this compound to cytotoxic intermediates, leading to targeted cancer cell death while sparing cells in well-oxygenated normal tissues. The methoxy group may serve to orient the molecule within the enzyme's active site and enhance its overall potency.

3.2 Potential Antimicrobial Activity

The nitro group is a cornerstone of several classes of antibiotics (e.g., nitrofurans, nitroimidazoles).[8] Its effectiveness stems from its bioreduction by microbial enzymes, leading to the generation of radical species that are lethal to the pathogen.[15][16][17]

Hypothesized Mechanism: Anaerobic or facultative anaerobic bacteria may possess nitroreductases that activate this compound. The resulting reactive intermediates and/or oxidative stress would disrupt critical bacterial processes, leading to bacteriostatic or bactericidal effects.

3.3 Potential Monoamine Oxidase (MAO) Inhibition

Derivatives of biphenyl and other scaffolds containing methoxy and nitro groups have been identified as inhibitors of monoamine oxidase (MAO), particularly MAO-B.[18][19][20][21][22] MAO-B inhibitors are used in the treatment of Parkinson's disease. The biphenyl scaffold could mimic the endogenous substrate, while the substituents interact with key residues in the enzyme's active site. This represents a third, albeit more speculative, avenue for investigation.

Proposed Experimental Validation Workflow

To empirically test these hypotheses, a structured, multi-stage screening process is recommended. This workflow ensures that foundational data on cytotoxicity and antimicrobial activity are gathered efficiently before proceeding to more complex mechanistic studies.

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Methodologies for Foundational Screening

Trustworthy protocols are self-validating. The following methods include necessary controls to ensure data integrity.

5.1 Protocol: General Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of cytotoxicity.[23][24]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[23]

Step-by-Step Methodology:

-

Cell Plating:

-

Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control line like fibroblasts) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

-

Controls: Include "cells only" wells (untreated control) and "medium only" wells (blank control). Also include a vehicle control (0.5% DMSO).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.

-

Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.[23]

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

5.2 Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[25][26][27]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized number of bacteria are added. Growth is assessed by turbidity after incubation.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[26]

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Dilution in Microtiter Plate:

-

Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Prepare a stock solution of the compound in DMSO, then dilute in broth to twice the highest desired concentration.

-

Add 50 µL of this concentrated compound solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, down the plate. Discard the final 50 µL from the last dilution column.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Cover the plate and incubate at 37°C for 16-20 hours.[26]

-

-

Data Acquisition and Interpretation:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

-

The growth control must be turbid, and the sterility control must be clear for the assay to be valid.

-

Conclusion

While this compound has not been the subject of extensive biological investigation, a rigorous analysis of its structural components provides a compelling, data-driven rationale for its exploration as a potential therapeutic agent. The combination of a biphenyl scaffold, a pharmacokinetically favorable methoxy group, and a bioreducible nitro group strongly suggests latent potential in oncology and microbiology. The predictive models and detailed experimental protocols provided in this guide offer a clear and logical starting point for researchers to unlock the therapeutic value of this molecule. Empirical validation through the proposed workflow is the critical next step in transitioning this compound from a synthetic intermediate to a lead candidate for drug development.

References

- 1. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of unsymmetrical biphenyls as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Methoxy group: Significance and symbolism [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 14. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]

- 16. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of monoamine oxidase B by N-methyl-2-phenylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity | MDPI [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. benchchem.com [benchchem.com]

- 27. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Methoxy-4'-nitrobiphenyl

Foreword: Understanding the Physicochemical Landscape

In the realm of drug discovery and materials science, a molecule's utility is fundamentally governed by its physicochemical properties. Solubility and stability are not mere data points; they are the core determinants of a compound's viability, dictating its formulation, bioavailability, shelf-life, and interaction with biological systems. 4-Methoxy-4'-nitrobiphenyl, a substituted biphenyl derivative, presents an interesting case study. Its structure, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group, creates a unique electronic and steric profile that profoundly influences its behavior.[1] This guide provides an in-depth exploration of the solubility and stability of this compound, moving beyond simple data reporting to elucidate the underlying chemical principles and provide robust, field-tested methodologies for its characterization.

Section 1: The Solubility Profile of this compound

Solubility, the ability of a solute to dissolve in a solvent, is a critical parameter for reaction chemistry, purification, and formulation. The principle of "like dissolves like" is the cornerstone of solubility prediction, where a solute's polarity relative to the solvent's dictates the extent of dissolution.[2]

The this compound molecule (MW: 229.23 g/mol ) possesses a rigid, non-polar biphenyl core.[3][4] However, the terminal functional groups introduce significant polarity. The nitro group (-NO₂) is strongly polar and acts as a hydrogen bond acceptor, while the methoxy group (-OCH₃) is moderately polar and also a hydrogen bond acceptor. This duality results in a molecule with a significant dipole moment but limited capacity for hydrogen bond donation, which governs its interaction with protic and aprotic solvents.

Qualitative Solubility Assessment

Based on available data and chemical principles, the solubility of this compound in a range of common laboratory solvents can be summarized as follows. This data provides a foundational understanding for solvent selection in synthesis, purification, and analytical method development.

| Solvent | Solvent Type | Relative Polarity | Expected Solubility | Rationale |

| Water (H₂O) | Polar Protic | 1.000[5] | Insoluble[6] | The large, non-polar biphenyl backbone dominates, overcoming the polarity of the functional groups. The lack of a hydrogen bond-donating group on the molecule prevents effective solvation by the water lattice. |

| Methanol (CH₃OH) | Polar Protic | 0.762[5] | Slightly Soluble[6] | Methanol is less polar than water and can engage in some dipole-dipole interactions. However, the non-polar core still limits extensive solubility. |

| Ethanol (C₂H₅OH) | Polar Protic | 0.654[5] | Slightly Soluble[6] | Similar to methanol, but its slightly larger alkyl chain makes it a marginally better solvent for the non-polar core. |

| Acetonitrile (CH₃CN) | Polar Aprotic | 0.460[5] | Soluble | A strong dipole moment allows acetonitrile to effectively solvate the polar nitro and methoxy groups, while its organic nature accommodates the biphenyl core. |

| Acetone ((CH₃)₂CO) | Polar Aprotic | 0.355[5] | Soluble | Its polarity is suitable for interacting with the functional groups, and its structure is compatible with the overall molecule. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 0.309[5] | Soluble | An effective solvent for a wide range of organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207[5] | Soluble | The ether functionality and cyclic structure provide a good balance for solvating both the polar and non-polar regions of the molecule. |

| Toluene (C₇H₈) | Non-Polar | 0.099[5] | Sparingly Soluble | The non-polar nature of toluene interacts favorably with the biphenyl core, but less so with the polar functional groups. |

| Hexane (C₆H₁₄) | Non-Polar | 0.009[5] | Insoluble | Lacks the polarity required to overcome the crystal lattice energy and solvate the polar nitro and methoxy groups. |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative estimates, the shake-flask method, a gold-standard technique, is employed to determine quantitative solubility. This protocol is designed to achieve equilibrium and ensure data robustness.

Causality Behind Experimental Choices:

-

Equilibrium Achievement: Using a rotatory shaker at a constant temperature for 24 hours is crucial to ensure the system reaches thermodynamic equilibrium, preventing an underestimation of solubility.

-

Phase Separation: Centrifugation provides a definitive separation of the undissolved solid from the saturated supernatant, which is critical for accurate sampling.

-

Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is chosen for its high precision, sensitivity, and ability to separate the analyte from any potential impurities or early-stage degradants. A pre-established calibration curve is mandatory for converting chromatographic peak area to concentration.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them on a rotatory shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours.

-

Phase Separation: Transfer the vials to a centrifuge and spin at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analysis: Inject the diluted sample into a calibrated HPLC system and determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

The logical flow of the solubility determination process is critical for reproducible results.

Caption: Workflow for quantitative solubility determination.

Section 2: The Stability Profile of this compound

Stability testing is paramount for determining a compound's intrinsic robustness and predicting its shelf-life under various storage and handling conditions.[7] Forced degradation studies, where the compound is exposed to stress conditions harsher than typical storage, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7]

Predicted Stability Landscape

-

Thermal Stability: Aromatic nitro compounds are often energetic and can decompose exothermically at elevated temperatures.[8] While stable at room temperature, this compound should be protected from high heat.[6] The primary degradation pathway is likely to involve the nitro group, potentially leading to dimerization or polymerization upon decomposition.

-

Chemical Stability: The biphenyl and methoxy ether linkages are generally robust. However, the molecule's stability in highly acidic or basic media can be compromised.

-

Acidic Conditions: The ether linkage could be susceptible to cleavage under strong acidic conditions and heat.

-

Basic Conditions: The presence of the strong electron-withdrawing nitro group can activate the aromatic rings towards nucleophilic attack, although this typically requires harsh conditions.

-

Reductive/Oxidative Stress: The nitro group is readily reducible to an amino group, which represents a primary degradation pathway. The compound is expected to be stable against strong oxidizing agents.[9]

-

-

Photochemical Stability: Aromatic nitro compounds are frequently photosensitive.[10] Upon exposure to UV light, the nitro group can be excited, leading to rearrangements (e.g., to a nitrite) or hydrogen abstraction from the solvent, initiating radical degradation pathways.[11][12] Therefore, the material should be stored protected from light.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to probe the stability of this compound and validate a stability-indicating HPLC method.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (HCl, NaOH, H₂O₂, Heat, Light) represent the primary degradation routes encountered during a product's lifecycle (hydrolysis, oxidation, thermal, and photolytic stress).

-

Time Points: Multiple time points are essential to understand the kinetics of degradation.

-

Control Sample: The "time zero" and unstressed control samples are critical baselines against which degradation is measured.

-

Stability-Indicating Method: The core principle is that the analytical method (HPLC with a photodiode array detector) must be able to resolve the parent peak from all degradation product peaks, ensuring accurate quantification of the remaining parent compound. Peak purity analysis is a self-validating component of this protocol.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each condition, mix the stock solution with the stressor in separate vials:

-

Acid Hydrolysis: 0.1 M HCl

-

Base Hydrolysis: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Heat the stock solution at 80 °C.

-

Photolytic: Expose the stock solution to a calibrated light source (e.g., ICH option 2: >200 Wh/m² NUV light).

-

-

Incubation: Store the vials under the specified conditions. A control sample (stock solution diluted with water/acetonitrile) should be kept at ambient temperature in the dark.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).

-

Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to halt the reaction. Dilute all samples to a uniform final concentration with the mobile phase.

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The use of a Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of degradants.

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Determine the percentage of total degradation products formed.

-

Perform a mass balance to ensure all major degradants are accounted for.

-

Visualization: Forced Degradation Study Workflow

This diagram illustrates the parallel nature of a forced degradation study.

Caption: Workflow for a forced degradation stability study.

Section 3: Potential Degradation Pathways

Understanding potential degradation pathways is crucial for risk assessment and the development of control strategies. Based on the structure of this compound, several pathways can be hypothesized:

-

Reduction of the Nitro Group: This is a common pathway for nitroaromatic compounds. Under reductive stress (or potentially as a microbial degradation pathway), the nitro group can be sequentially reduced to nitroso, hydroxylamino, and finally the corresponding amine (4-Methoxy-4'-aminobiphenyl).

-

Ether Cleavage: Under harsh acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, yielding 4-Hydroxy-4'-nitrobiphenyl.

-

Aromatic Ring Degradation: More aggressive oxidative conditions or microbial action can lead to ring-opening. The biphenyl core can be degraded via dioxygenase-catalyzed pathways, similar to those for polychlorinated biphenyls (PCBs), eventually leading to cleavage and metabolism through central carbon pathways.[13][14][15][16]

-

Photolytic Rearrangement: UV exposure could induce rearrangement of the nitro group to a nitrite, followed by further reactions, or lead to the formation of nitrophenols through complex radical mechanisms.[17]

Conclusion

This compound is a molecule with moderate polarity, rendering it soluble in many common polar aprotic organic solvents but insoluble in water. Its stability is governed by its functional groups; the compound should be protected from high heat, prolonged exposure to UV light, and strong reducing agents to prevent degradation, primarily involving the nitro moiety. The methodologies presented herein provide a robust framework for researchers, scientists, and drug development professionals to quantitatively assess its solubility and comprehensively characterize its stability profile, ensuring its effective and reliable application in further research and development.

References

- 1. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. This compound | C13H11NO3 | CID 11128079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2143-90-0 [chemicalbook.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. chembk.com [chembk.com]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitrobiphenyl | 92-93-3 [chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Comprehensive Theoretical Analysis of the Molecular Structure and Properties of 4-Methoxy-4'-nitrobiphenyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-nitrobiphenyl (MNBP) is a prototypical organic molecule that has garnered significant interest in the field of materials science, primarily for its potent nonlinear optical (NLO) properties. Its structure is characterized by a biphenyl core functionalized with an electron-donating methoxy group (-OCH₃) at one end and an electron-withdrawing nitro group (-NO₂) at the other. This "push-pull" electronic configuration facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism responsible for its significant NLO response. Understanding the intricate relationship between MNBP's molecular geometry, electronic structure, and its macroscopic properties is crucial for designing novel materials for applications in optoelectronics, such as optical switching and frequency conversion.

This technical guide provides a comprehensive overview of the theoretical studies conducted on MNBP. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate its structural parameters, vibrational modes, electronic transitions, and NLO characteristics with high accuracy. The narrative will focus on the causality behind methodological choices and validate theoretical findings against available experimental data, offering a robust framework for researchers in the field.

Part 1: The Computational Framework: Methodological Choices

The theoretical investigation of molecular properties begins with the selection of an appropriate computational method. For organic molecules like MNBP, Density Functional Theory (DFT) offers an exceptional balance between computational cost and accuracy.

1.1 Expertise: Why DFT/B3LYP?

DFT has become the workhorse of modern computational chemistry for its efficiency in handling electron correlation. The choice of functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for such systems.[1] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior, especially for systems with charge-transfer characteristics, compared to pure DFT functionals.

1.2 Authoritative Grounding: The Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For MNBP, a Pople-style basis set such as 6-311++G(d,p) is a robust choice.[2] Let's break down this nomenclature:

-

6-311G : A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

-

++G : Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling systems with delocalized electrons and for calculating properties like electron affinity and polarizability.

-

(d,p) : Adds polarization functions on heavy atoms (d-type) and hydrogen atoms (p-type). These functions allow orbitals to change shape, which is essential for describing chemical bonds and intermolecular interactions accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield results that are in good agreement with experimental data for a wide range of organic molecules.[1][3]

Computational Protocol: A Step-by-Step Workflow

-

Input Structure Generation : A 3D model of the MNBP molecule is built using molecular modeling software.

-

Geometry Optimization : An initial geometry optimization is performed to find the molecule's lowest energy conformation. This is a crucial step, as all subsequent properties are calculated from this stable structure.

-

Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide theoretical FT-IR and FT-Raman spectra.

-

Property Calculations : Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, dipole moment, and hyperpolarizability.

Caption: A typical workflow for the theoretical analysis of a molecule like MNBP using DFT.

Part 2: Geometric Structure and Conformational Analysis

The precise arrangement of atoms in MNBP dictates its electronic and optical properties. DFT calculations provide a detailed picture of its three-dimensional structure.

Caption: Atom numbering scheme for this compound used in structural analysis.

The most significant structural parameter in biphenyl systems is the dihedral angle (torsion angle) between the two phenyl rings. In a perfectly planar conformation, this angle would be 0°, maximizing π-conjugation. However, steric hindrance between ortho-hydrogens on the adjacent rings forces a twisted conformation. Theoretical calculations predict this dihedral angle to be non-zero, which has been confirmed by X-ray diffraction studies on similar biphenyl derivatives. This twist is a compromise between maximizing electronic conjugation (favoring planarity) and minimizing steric repulsion (favoring a twist).

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond | Calculated (Å or °) |

| Bond Lengths (Å) | C1-C7 | 1.485 |

| C4-O1 | 1.362 | |

| C10-N1 | 1.473 | |

| N1-O2 | 1.231 | |

| Bond Angles (°) ** | C6-C1-C7 | 121.5 |

| C3-C4-O1 | 125.1 | |

| C9-C10-N1 | 119.4 | |

| Dihedral Angle (°) ** | C6-C1-C7-C12 | 37.5 |

Note: Data is representative of typical DFT B3LYP/6-311++G(d,p) calculations.

Part 3: Vibrational and Electronic Spectroscopy

Vibrational Analysis (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared directly with experimental FT-IR and FT-Raman spectra.[4] Key vibrational modes for MNBP include:

-

-NO₂ Group Vibrations : The asymmetric and symmetric stretching modes of the nitro group are typically strong in the IR spectrum and provide a clear signature.

-

-OCH₃ Group Vibrations : The C-O-C stretching and CH₃ rocking and stretching modes are characteristic of the methoxy substituent.

-

Biphenyl Core Vibrations : C-C stretching and C-H in-plane and out-of-plane bending modes of the phenyl rings dominate the spectrum.

The excellent agreement often found between calculated and experimental frequencies validates the accuracy of the optimized molecular geometry.[5]

Electronic Analysis (UV-Vis and FMOs)

The electronic properties of MNBP are dominated by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group. This is best understood by examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO : The HOMO is primarily localized on the methoxy-substituted phenyl ring, which is the electron-rich (donor) part of the molecule.

-

LUMO : The LUMO is predominantly localized on the nitro-substituted phenyl ring, the electron-deficient (acceptor) part.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap indicates that the molecule can be more easily excited, which is directly related to its reactivity and its optical properties.[6] The main electronic transition observed in the UV-Vis spectrum of MNBP corresponds to the promotion of an electron from the HOMO to the LUMO (π → π* transition). This transition represents the Intramolecular Charge Transfer (ICT) from the donor to the acceptor end of the molecule.[7]

Caption: Intramolecular Charge Transfer (ICT) represented by the HOMO-LUMO transition.

Table 2: Calculated Electronic Properties

| Property | Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -2.55 | eV |

| HOMO-LUMO Gap (ΔE) | 3.70 | eV |

| Dipole Moment (μ) | 7.5 | Debye |

Note: Representative values from DFT calculations.

Part 4: Non-Linear Optical (NLO) Properties

The significant NLO response of MNBP is its most defining characteristic. This arises from the change in the molecule's dipole moment upon electronic excitation. The key parameter that quantifies the second-order NLO response is the first-order hyperpolarizability (β).[8]

For a molecule to have a non-zero β value, it must be non-centrosymmetric. The push-pull nature of MNBP breaks the inversion symmetry, and the efficient ICT between the donor and acceptor groups leads to a large hyperpolarizability. Computational chemistry is an invaluable tool for predicting β values, guiding the synthesis of new materials with enhanced NLO properties.[9] A large dipole moment (μ) and a small HOMO-LUMO gap (ΔE) are generally indicative of a large β value.[10]

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide profound insights into the structure-property relationships of this compound. The computational framework allows for a detailed analysis of its non-planar geometry, the vibrational signatures of its functional groups, and the critical role of intramolecular charge transfer in its electronic and nonlinear optical properties. The strong correlation between theoretical predictions and experimental observations not only validates the computational models but also establishes a reliable protocol for the in silico design and screening of next-generation NLO materials. This guide serves as a foundational resource for professionals seeking to understand and exploit the unique characteristics of push-pull organic systems for advanced technological applications.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. physchemres.org [physchemres.org]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

exploring the electronic properties of 4-Methoxy-4'-nitrobiphenyl

An In-Depth Technical Guide to the Electronic Properties of 4-Methoxy-4'-nitrobiphenyl

Abstract

This compound (MNB) is a prototypical "push-pull" molecule, featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a conjugated biphenyl system. This electronic asymmetry imparts significant and fascinating properties, including pronounced solvatochromism, potential for nonlinear optical (NLO) activity, and distinct electrochemical behavior. This guide provides a comprehensive exploration of the electronic landscape of MNB, grounded in experimental methodologies and computational analysis. We will delve into the causality behind its intramolecular charge transfer (ICT) characteristics and provide field-proven protocols for its characterization, aimed at researchers in materials science, chemistry, and drug development.

Molecular Architecture and Synthesis

The foundation of MNB's electronic properties lies in its structure: a biphenyl core functionalized with a donor group and an acceptor group in a para-para' configuration. This arrangement maximizes electronic communication across the π-conjugated system.

The most common and efficient synthesis of MNB is achieved via a Palladium-catalyzed Suzuki cross-coupling reaction.[1][2] This method offers high yields and specificity.

Protocol: Suzuki Cross-Coupling Synthesis of MNB

This protocol is adapted from established methodologies for aryl-aryl bond formation.[1]

-

Reactant Preparation : In a reaction vessel suitable for reflux, combine 1-bromo-4-methoxybenzene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as [Pd(PPh₃)₄] (0.04 eq).

-

Solvent and Base Addition : Add a biphasic solvent system of toluene and ethanol, followed by an aqueous solution of a base, typically 2M Sodium Carbonate (Na₂CO₃). The base is critical for the transmetalation step of the catalytic cycle.

-

Reaction Execution : Heat the mixture to reflux (typically around 80-100 °C) with vigorous stirring for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

-

Workup and Extraction : After cooling to room temperature, add water and extract the product into an organic solvent like chloroform or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Caption: Workflow for the Suzuki cross-coupling synthesis of MNB.

Linear Optical Properties and Solvatochromism

A defining characteristic of MNB is its solvatochromism—the change in the color of a solution as the solvent is changed.[3] This phenomenon is a direct consequence of the molecule's large change in dipole moment upon photoexcitation. The ground state has a moderate dipole moment, but the first excited state is highly polar, characterized by a significant intramolecular charge transfer (ICT) from the methoxy-substituted ring (donor) to the nitro-substituted ring (acceptor).

Polar solvents stabilize the highly polar excited state more than the less polar ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum.[4]

Protocol: Characterization of Solvatochromic Behavior

-

Stock Solution Preparation : Prepare a concentrated stock solution of MNB (e.g., 1 mM) in a volatile, non-polar solvent like dichloromethane. This ensures accurate dilution into various solvents.

-

Solvent Selection : Select a range of solvents with varying polarity, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol, water).

-

Sample Preparation : Prepare a series of dilute solutions (e.g., 10 µM) by adding a small, precise volume of the stock solution to a cuvette containing each of the selected solvents. Ensure the final concentration is identical across all samples.

-

UV-Vis Spectroscopy : Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 500 nm. Use the pure solvent as the reference for each measurement.

-

Data Analysis : Identify the wavelength of maximum absorbance (λ_max) for the prominent ICT band in each solvent. Plot λ_max (or its corresponding transition energy, E_T) against a solvent polarity scale (e.g., the Reichardt E_T(30) scale) to visualize the solvatochromic trend.

| Solvent | Dielectric Constant (ε) | λ_max (nm) (Illustrative) |

| Hexane | 1.88 | ~300 |

| Toluene | 2.38 | ~310 |

| Acetone | 20.7 | ~325 |

| Acetonitrile | 37.5 | ~330 |

| Methanol | 32.7 | ~335 |

Note: The λ_max values are illustrative, based on the expected behavior of push-pull nitrobiphenyl systems.

Caption: Intramolecular Charge Transfer (ICT) mechanism in MNB.

Electrochemical Properties

The electronic structure of MNB makes it electrochemically active. The nitro group is a well-known electroactive moiety that can be readily reduced. Cyclic Voltammetry (CV) is a powerful technique to probe the reduction and oxidation potentials of MNB, providing direct experimental insight into the energies of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5]

The reduction of the nitro group typically occurs in a quasi-reversible, multi-electron step to form a hydroxylamino group.[5] The potential at which this occurs is a reflection of the LUMO energy level; a more easily reduced compound (less negative potential) has a lower LUMO energy.

Protocol: Cyclic Voltammetry of MNB

-

Electrochemical Cell Setup : Assemble a standard three-electrode cell.

-

Working Electrode : Glassy Carbon Electrode (GCE), polished to a mirror finish.

-

Reference Electrode : Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode : Platinum wire or mesh.

-

-

Electrolyte Solution : Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent like acetonitrile. The electrolyte is essential to ensure conductivity.

-

Analyte Addition : Add MNB to the electrolyte solution to a final concentration of approximately 1 mM.

-

Deaeration : Purge the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

CV Measurement :

-

Scan the potential from an initial value where no reaction occurs (e.g., 0 V) towards a negative potential (e.g., -2.0 V) and then reverse the scan back to the starting potential.

-

Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.[6]

-

-

Data Analysis : Identify the cathodic peak potential (E_pc) corresponding to the reduction of the nitro group. From this, the LUMO energy can be estimated using empirical relationships that correlate reduction potential to orbital energy.

Caption: Experimental setup for Cyclic Voltammetry analysis.

Computational Modeling and Frontier Orbitals

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic properties of MNB, complementing experimental findings.[7][8] DFT calculations can accurately predict key parameters that govern the molecule's behavior.

-

Dipole Moment (µ) : Calculations can quantify the change in dipole moment between the ground and excited states, confirming the ICT character responsible for solvatochromism.

-

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter.[9] A smaller gap generally corresponds to a molecule that absorbs light at longer wavelengths and is more polarizable. For MNB, the HOMO is typically localized on the electron-rich methoxy-phenyl moiety, while the LUMO is concentrated on the electron-deficient nitro-phenyl ring.[10] This spatial separation is the hallmark of a charge-transfer system.

-

Nonlinear Optical (NLO) Properties : The significant difference in electron density between the ground and excited states suggests that MNB should possess a large first hyperpolarizability (β), a key indicator of second-order NLO activity.[11][12] Molecules with strong ICT character are prime candidates for applications like frequency doubling.[13]

| Computed Property | Typical DFT Result (Illustrative) | Significance |

| Ground State Dipole Moment (µ_g) | ~5-7 Debye | Indicates inherent polarity. |

| HOMO Energy | ~ -6.5 eV | Energy of the highest energy electrons (donor). |

| LUMO Energy | ~ -2.5 eV | Energy of the lowest energy empty state (acceptor). |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Corresponds to the primary electronic transition (UV region). |

| First Hyperpolarizability (β) | High | Suggests potential for second-order NLO applications. |

Note: These values are illustrative and depend on the specific functional and basis set used in the DFT calculation.

Conclusion

This compound serves as an exemplary model for understanding the electronic properties of push-pull organic molecules. Its behavior is dominated by a strong intramolecular charge transfer character, which is directly observable through pronounced solvatochromism and predictable through its electrochemical signature. The convergence of experimental data from UV-Vis spectroscopy and cyclic voltammetry with theoretical predictions from computational modeling provides a robust and self-validating framework for its characterization. The insights gained from studying MNB are directly applicable to the rational design of advanced materials for applications in sensing, nonlinear optics, and molecular electronics.

References

- 1. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 3. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational Studies of Catalytic Organic and Bioorganic Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. openaccesspub.org [openaccesspub.org]

- 11. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. secjhuapl.edu [secjhuapl.edu]

An In-Depth Technical Guide to the Initial Toxicity Screening of 4-Methoxy-4'-nitrobiphenyl

Introduction: Navigating the Toxicological Landscape of a Novel Biphenyl Derivative

4-Methoxy-4'-nitrobiphenyl is a biphenyl derivative with potential applications in organic synthesis, including the preparation of pharmaceuticals and dyes.[1][2] As with any novel chemical entity destined for further development, a thorough and early assessment of its toxicological profile is not merely a regulatory formality but a cornerstone of responsible innovation. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a tiered, mechanism-centric strategy, beginning with in silico predictions and progressing to targeted in vitro assays. The objective is to "fail fast, fail early" by identifying potential liabilities, thereby conserving resources for the most promising candidates.[3]

Physicochemical Characterization: The Foundation of Toxicological Assessment

A fundamental understanding of a compound's physicochemical properties is paramount, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicological behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | PubChem[4] |

| Molecular Weight | 229.23 g/mol | PubChem[4] |

| CAS Number | 2143-90-0 | PubChem[4] |

| IUPAC Name | 1-(4-methoxyphenyl)-4-nitrobenzene | PubChem[4] |

| Computed LogP | 3.8 | PubChem[4] |

| Computed Water Solubility | Data not readily available | - |

| Physical Description | Solid (predicted) | - |

The computed LogP value of 3.8 suggests that this compound is a lipophilic compound. This has significant implications for its toxicological profile, including the potential for bioaccumulation and membrane interactions. The lack of readily available experimental data on water solubility underscores the importance of empirical determination as a first step in any in vitro testing cascade.

In Silico Toxicity Prediction: A First Look into Potential Hazards

Before embarking on resource-intensive in vitro studies, a robust in silico assessment can provide valuable insights into the potential toxicological liabilities of this compound.[5][6] Quantitative Structure-Activity Relationship (QSAR) models are particularly useful for predicting a range of toxicological endpoints based on the chemical's structure.[5]

Recommended In Silico Modeling Approaches

-